PLX7904 -

PLX7904

Catalog Number: EVT-278828
CAS Number:
Molecular Formula: C24H22F2N6O3S
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLX7904 is a potent and selective inhibitor of B-Raf (BRAF) kinase, particularly the V600E mutant form. [, , ] This compound belongs to a new generation of RAF inhibitors known as "paradox breakers" due to their ability to selectively target mutant BRAF without causing paradoxical activation of the MAPK pathway in wild-type BRAF cells. [, , , ] This selectivity makes PLX7904 a promising candidate for treating cancers driven by BRAF mutations, such as melanoma and colorectal cancer. [, ]

Molecular Structure Analysis

Structural details of PLX7904 are limited in the provided abstracts. One abstract mentions the availability of a crystal structure of PLX7904 in complex with the BRAF V600E oncogenic mutant. [] This information suggests that structural studies have been conducted and could provide insights into the binding mode and molecular interactions of PLX7904 with its target.

Mechanism of Action

PLX7904 functions as a selective inhibitor of the BRAF kinase, specifically targeting the V600E mutant form. [, , , ] Unlike first-generation BRAF inhibitors, PLX7904 avoids paradoxical activation of the MAPK pathway in wild-type BRAF cells. [, , ] It achieves this by preferentially binding to the inactive conformation of BRAF, preventing dimerization and subsequent activation. [] By inhibiting the mutated BRAF kinase, PLX7904 effectively blocks downstream signaling through the MEK-ERK1/2 pathway. [, , ] This inhibition leads to cell cycle arrest, apoptosis, and reduced growth in BRAF V600E mutant cancer cells, including those with acquired resistance to first-generation BRAF inhibitors like vemurafenib. [, ]

Applications
  • Investigating BRAF V600E Mutant Cancer Treatment: PLX7904 serves as a valuable tool for studying BRAF V600E mutant cancers like melanoma and colorectal cancer. [, , ] Its ability to selectively inhibit this mutant form allows researchers to explore its role in tumor development and progression.
  • Overcoming Acquired Resistance to First-Generation BRAF Inhibitors: Studies show that PLX7904 effectively inhibits the growth of BRAF V600E mutant cancer cells resistant to first-generation BRAF inhibitors like vemurafenib. [, ] This finding highlights its potential as a second-line treatment option for patients who develop resistance to existing therapies.
  • Exploring Paradoxical Activation of the MAPK Pathway: As a paradox breaker, PLX7904 provides a useful tool for investigating the mechanisms underlying paradoxical activation of the MAPK pathway by first-generation BRAF inhibitors. [, ] Understanding these mechanisms could lead to the development of more effective and safer BRAF inhibitors.
Future Directions
  • Clinical Trials and Drug Development: Further clinical trials are necessary to evaluate the safety and efficacy of PLX7904 in humans. [] If successful, PLX7904 could become a valuable addition to the arsenal of cancer treatments, especially for BRAF V600E mutant cancers resistant to first-generation inhibitors.

PLX8394 (PB03)

    Compound Description: PLX8394 is a next-generation RAF inhibitor and the clinical analog of PLX7904 (PB04). [, ] It demonstrates potent inhibition of MEK-ERK1/2 signaling and anti-proliferative effects in BRAFV600E melanoma cells, including those resistant to vemurafenib. [, , ] PLX8394 also shows selective inhibition of BRAF in colonic adenocarcinoma cells, preventing paradoxical MAPK pathway activation. [, ]

    Relevance: As the clinical analog of PLX7904, PLX8394 likely shares a similar chemical structure and exhibits comparable biological activities. Both compounds are classified as "paradox-breaker" RAF inhibitors, meaning they effectively target mutant BRAF without causing paradoxical activation of the MAPK pathway in wild-type cells. [, , , ]

Vemurafenib (PLX4032)

    Compound Description: Vemurafenib is a first-generation BRAF inhibitor clinically used to treat BRAFV600E-mutant melanoma. [, , , ] While initially effective, acquired resistance is a significant limitation of vemurafenib. [, , , ] Furthermore, it can cause paradoxical activation of the ERK1/2 pathway in cells with wild-type BRAF, leading to side effects. [, ]

    Relevance: PLX7904 was developed as a next-generation RAF inhibitor to overcome the limitations of first-generation inhibitors like vemurafenib. [, , , ] While both drugs target BRAF, PLX7904 demonstrates superior efficacy against vemurafenib-resistant melanoma cells and avoids paradoxical MAPK pathway activation. [, , ]

Dabrafenib

    Compound Description: Similar to vemurafenib, dabrafenib is a first-generation BRAF inhibitor used in the treatment of BRAFV600E-mutant melanoma. [, ] It also suffers from limitations such as acquired resistance and the potential for paradoxical MAPK pathway activation. [, ]

    Relevance: PLX7904 is distinguished from dabrafenib, another first-generation BRAF inhibitor, by its improved efficacy against resistant melanoma cells and its ability to evade paradoxical MAPK pathway activation. [, ] This highlights the advantages of PLX7904 as a potential next-generation therapeutic option.

Properties

Product Name

PLX7904

IUPAC Name

5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C24H22F2N6O3S

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30)

InChI Key

DKNZQPXIIHLUHU-UHFFFAOYSA-N

SMILES

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F

Solubility

Soluble in DMSO, not in water

Synonyms

PLX7904; PLX-7904; PLX 7904; PB04; PB-04; PB 04; paradox-breaker-04.

Canonical SMILES

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.